molecular formula C11H18N4OS2 B7583630 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide

Cat. No.: B7583630
M. Wt: 286.4 g/mol
InChI Key: PJAAHWWGIWOCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide, also known as ETM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide exerts its pharmacological effects through the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. This compound has also been found to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide. One potential direction is the development of more effective formulations of this compound that can improve its solubility and increase its half-life. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, the study of the mechanism of action of this compound and its effects on various signaling pathways can provide insights into its potential therapeutic applications.

Synthesis Methods

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide can be synthesized through a multi-step process which involves the reaction of 2,2-dimethylthiomorpholine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-ethyl-1,3,4-thiadiazole-2-amine to form this compound.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
This compound has also been found to possess anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS2/c1-4-8-13-14-9(18-8)12-10(16)15-5-6-17-11(2,3)7-15/h4-7H2,1-3H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAAHWWGIWOCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)N2CCSC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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